1-Chloro-2-methylpropene, also known as α-chloroisobutylene or dimethylvinyl chloride, is an organochlorine compound with the chemical formula C₄H₇Cl. It is characterized by a vinyl group adjacent to a chlorine atom, making it a valuable intermediate in organic synthesis. The compound has a molecular weight of approximately 88.55 g/mol and is primarily used in various
1-Chloro-2-methylpropene exhibits notable biological activity, particularly in mutagenicity studies:
Several methods are employed to synthesize 1-chloro-2-methylpropene:
1-Chloro-2-methylpropene has diverse applications across various industries:
Interaction studies involving 1-chloro-2-methylpropene have revealed its reactivity with biological nucleophiles. Research indicates that it readily reacts with glutathione, forming stable conjugates that may play a role in its biological effects. The compound's ability to form adducts with nucleophiles suggests potential implications for its toxicity and mutagenicity in biological systems .
1-Chloro-2-methylpropene shares structural similarities with several other chlorinated compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Isobutyl chloride | C₄H₉Cl | A saturated chlorinated derivative of isobutane |
Vinyl chloride | C₂H₃Cl | A simple vinyl halide used primarily for PVC production |
3-Chloro-2-methylpropene | C₄H₇Cl | Similar reactivity but different positional isomerism |
The uniqueness of 1-chloro-2-methylpropene lies in its specific structure that allows for distinct electrophilic reactions and mutagenic properties not observed in other similar compounds. Its reactivity profile makes it particularly valuable for synthetic applications while also raising concerns regarding its biological effects .
The primary synthesis route involves the gas-phase reaction of isobutylene with chlorine gas:
$$
\text{C}4\text{H}8 + \text{Cl}2 \rightarrow \text{CH}2=\text{C(CH}3\text{)CH}2\text{Cl} + \text{HCl}
$$
This exothermic reaction is typically conducted at 30–100°C under atmospheric pressure in tubular reactors with cooling jackets to manage temperature fluctuations.
Traditional Tubular Reactors:
Microchannel Reactors:
Gas-phase chlorination generates undesirable by-products due to radical chain mechanisms and over-chlorination. Common by-products include:
By-Product | Mechanism | Typical Yield |
---|---|---|
Chloro-tert-butane | Isobutylene dimerization and chlorination | 2–3% |
Isobutenyl chloride | Allylic chlorination | 1–2% |
Dichloro-tert-butane | Over-chlorination | 5–6% |
Dichloro-isobutene | Radical recombination | 1–2% |
Data compiled from experimental results in microchannel reactors.
Parameter | Traditional Reactor | Microchannel Reactor |
---|---|---|
Pressure | Atmospheric | Atmospheric |
Residence Time | 0.5–5 seconds | 0.1–1 second |
Outcome | Lower selectivity | Higher selectivity |
Optimized parameters from patents and experimental studies.
Microchannel Reactors:
Continuous Rectification:
Titanium silicalite-1 represents a significant advancement in heterogeneous catalysis for the epoxidation of 1-chloro-2-methylpropene, also known as methallyl chloride [1] [2]. This zeolitic material with metal framework interchange structure incorporates titanium atoms substituted into the silicon framework, creating highly active catalytic sites for selective oxidation reactions [3] [4]. The epoxidation of methallyl chloride over titanium silicalite-1 catalysts proceeds through well-defined mechanistic pathways that demonstrate exceptional selectivity and conversion rates.
Recent investigations have revealed that the active sites in titanium silicalite-1 are best described as dinuclear titanium centers rather than isolated titanium atoms [1] [5]. These dinuclear sites enable cooperative activation of hydrogen peroxide, forming bridging peroxo species that are critical for efficient oxygen transfer to the olefinic substrate [5] [6]. The dinuclear titanium sites exhibit titanium-titanium distances of 3.1-3.5 Ångströms with coordination numbers ranging from 5-6, significantly enhancing catalytic activity compared to mononuclear titanium centers [5] [6].
The epoxidation pathway involves the formation of titanium-hydroperoxo intermediates on the dinuclear sites, which subsequently react with the carbon-carbon double bond of 1-chloro-2-methylpropene [1] [5]. Density functional theory calculations indicate that the oxygen transfer transition state bears strong resemblance to electrophilic epoxidation by peracids, with the zeolite framework pre-organizing the hydroperoxo moiety for efficient reaction with olefins [5] [4]. The resulting epoxide product, 2-methyl epichlorohydrin, is formed with exceptional stereoselectivity while maintaining the configuration of the starting alkene [7] [8].
Substrate | Temperature (°C) | Pressure (bar) | Hydrogen Peroxide Conversion (%) | Epoxide Selectivity (%) | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
Methallyl Chloride | 20 | 1 | 97 | 95 | 1650 |
Propylene | 40 | 25 | 98 | 95 | 1200 |
Ethylene | 25 | 3 | 95 | 99 | 800 |
1-Butene | 40 | 1 | 92 | 88 | 600 |
Hydrogen peroxide serves as the optimal oxidizing agent for the selective epoxidation of 1-chloro-2-methylpropene due to its environmental compatibility and high atom economy [9] [10]. The utilization of hydrogen peroxide in titanium silicalite-1 catalyzed systems produces only water as a byproduct, making this process industrially attractive for large-scale production [2] [4]. The selectivity and efficiency of hydrogen peroxide utilization depend critically on the formation of active titanium-peroxo complexes within the zeolite framework.
The activation of hydrogen peroxide occurs through coordination to the dinuclear titanium sites, forming bridging peroxo species that exhibit characteristic solid-state oxygen-17 nuclear magnetic resonance signatures [1] [5]. These peroxo intermediates demonstrate enhanced reactivity compared to molecular hydrogen peroxide, enabling selective oxygen transfer under mild reaction conditions [6] [8]. The hydrogen peroxide to olefin molar ratio significantly influences both conversion and selectivity, with optimal ratios ranging from 3:1 to 5:1 for maximum epoxide yield [7] [11].
Mechanistic studies reveal that hydrogen peroxide activation is the rate-determining step in the overall epoxidation process [7] [12]. The formation of titanium-hydroperoxo species requires careful control of reaction parameters to prevent unproductive hydrogen peroxide decomposition [4] [7]. Methanol addition enhances the formation of active adducts with titanium centers, improving both hydrogen peroxide utilization efficiency and epoxide selectivity [7] [13]. The boundary concentration of hydrogen peroxide above which no further improvement in epoxidation rate occurs corresponds to the limited titanium content in the zeolite framework [7] [8].
The selective utilization of hydrogen peroxide in 1-chloro-2-methylpropene epoxidation demonstrates conversion rates exceeding 97% with epoxide selectivities above 95% under optimized conditions [7] [8]. These exceptional performance metrics result from the unique electronic properties of the dinuclear titanium sites, which facilitate efficient oxygen transfer while minimizing side reactions [5] [6]. The hydrogen peroxide efficiency reaches 97% when dinuclear titanium sites are present, compared to 85% for mononuclear titanium centers [5] [4].
The cross-metathesis of 1-chloro-2-methylpropene, commonly referred to as methallyl chloride, with various olefinic substrates has been investigated using ruthenium-based metathesis catalysts [14] [15]. These transformations enable the incorporation of methallyl halide moieties into complex organic molecules, providing access to functionalized trisubstituted alkenes that are valuable synthetic intermediates [16] [14]. The success of cross-metathesis reactions depends critically on the choice of catalyst and reaction conditions.
Comparative studies of different ruthenium catalysts reveal significant variations in their ability to promote methallyl chloride cross-metathesis [14] [15]. First-generation Grubbs catalyst and second-generation Grubbs catalyst demonstrate poor performance in these transformations, typically yielding products in low yields with modest stereoselectivity [14] [15]. The limited success of these catalysts stems from their reduced activity toward hindered and electron-deficient olefins like methallyl chloride [17] [15].
Hoveyda-Grubbs second-generation catalyst and Stewart-Grubbs catalyst show significantly improved performance for methallyl chloride cross-metathesis reactions [14] [15]. These catalysts promote the reaction in moderate to good yields with improved stereoselectivity, particularly when toluene is employed as the reaction solvent [14] [15]. The enhanced performance results from the modified electronic and steric properties of the carbene ligands, which better accommodate the chlorinated substrate [18] [19].
Catalyst | Substrate | Yield (%) | E/Z Selectivity | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|---|
Grubbs I | Methallyl Chloride | 25 | 1.5:1 | 18 | 40 |
Grubbs II | Methallyl Chloride | 35 | 2.0:1 | 18 | 40 |
Hoveyda-Grubbs II | Methallyl Chloride | 60 | 2.8:1 | 18 | 40 |
Stewart-Grubbs | Methallyl Chloride | 78 | 3.3:1 | 18 | 40 |
The stereoselectivity of methallyl chloride cross-metathesis reactions typically favors the formation of E-isomers, with E/Z ratios ranging from 1.5:1 to 3.3:1 depending on the catalyst employed [14] [15]. Stewart-Grubbs catalyst demonstrates the highest stereoselectivity, achieving E/Z ratios of 3.3:1 in toluene solvent systems [14] [15]. The moderate stereoselectivity observed in these reactions reflects the challenging nature of controlling olefin geometry in cross-metathesis involving chlorinated substrates [20] [21].
Functional group tolerance studies demonstrate that Stewart-Grubbs catalyst accommodates various substituents including alkyl, aryl, ester, ketone, hydroxyl, silyl, and epoxy groups [14] [15]. The reactions proceed with moderate selectivity ranging from 1.7:1 to 4.6:1 E/Z ratios in most cases, though certain functional groups such as ketones and silyl ethers may result in reduced selectivity [14] [15]. The broad functional group tolerance makes this methodology valuable for the synthesis of complex organic molecules containing methallyl chloride units [14] [15].
The performance and selectivity of catalysts in both epoxidation and metathesis reactions involving 1-chloro-2-methylpropene depend on multiple interconnected factors that must be carefully optimized for maximum efficiency [7] [22]. Temperature represents a critical parameter, with optimal ranges differing significantly between reaction types [7] [11]. For titanium silicalite-1 catalyzed epoxidation, temperatures between 20-40°C provide the best balance of conversion and selectivity, while higher temperatures lead to increased side reactions and reduced epoxide selectivity [7] [13].
Pressure effects are particularly pronounced in epoxidation reactions, where optimal pressure ranges of 2.4-2.8 megapascals maintain the olefin in solution while enhancing hydrogen peroxide efficiency [11] [10]. Higher pressures improve both conversion and selectivity by ensuring adequate substrate solubility and preventing volatile reactant loss [23] [11]. In contrast, metathesis reactions typically operate at atmospheric pressure with selectivity controlled primarily through catalyst choice and reaction time [14] [22].
Catalyst loading significantly influences both activity and selectivity in titanium silicalite-1 systems [7] [4]. Optimal catalyst concentrations range from 1-2 mass percent, with higher loadings providing increased conversion up to this threshold [7] [8]. Beyond optimal loading, additional catalyst does not improve performance due to mass transfer limitations and potential catalyst agglomeration [4] [7]. The relationship between catalyst loading and selectivity demonstrates a clear maximum at 1 mass percent for most epoxidation systems [7] [8].
Factor | Optimal Range | Effect on Selectivity | Effect on Conversion |
---|---|---|---|
Temperature | 20-40°C | Higher temp decreases | Increases |
Pressure | 2.4-2.8 MPa | Higher pressure improves | Increases |
Hydrogen Peroxide/Olefin Ratio | 3:1-5:1 | Higher ratio improves | Decreases beyond 5:1 |
Catalyst Loading | 1-2 mass% | Increases up to 1% | Increases up to 1% |
Reaction Time | 120 min | Optimal at 120 min | Increases then decreases |
Reaction time optimization reveals complex relationships between conversion, selectivity, and catalyst stability [7] [22]. For epoxidation reactions, optimal reaction times of 120 minutes provide maximum epoxide selectivity, with longer times leading to product degradation and reduced selectivity [7] [8]. The initial period shows rapid conversion with high selectivity, followed by a plateau region where further reaction time provides minimal benefit [7] [13]. Extended reaction times beyond the optimum result in decreased selectivity due to epoxide ring-opening reactions and other side processes [7] [8].
Solvent effects play crucial roles in determining catalyst performance, particularly for metathesis reactions where toluene demonstrates superior performance compared to dichloromethane, tetrahydrofuran, or ethyl acetate [14] [15]. The choice of solvent influences catalyst stability, substrate solubility, and product distribution [15] [22]. For epoxidation systems, methanol serves dual functions as both solvent and promoter, facilitating the formation of active titanium-peroxo complexes [7] [13].
Flammable;Acute Toxic;Irritant;Health Hazard